2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride
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Overview
Description
2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride: is an organic compound with the molecular formula C8H2Cl3F3O2 . It is a derivative of benzoyl chloride, where the benzene ring is substituted with trifluoromethyl and trichloromethoxy groups. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trifluorobenzoic acid.
Formation of Trichloromethoxy Group: The trichloromethoxy group is introduced via a reaction with trichloromethyl chloroformate.
Chlorination: The final step involves the chlorination of the carboxylic acid group to form the benzoyl chloride derivative.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes:
Reactor Setup: Using stainless steel reactors to handle the corrosive nature of the reagents.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.
Purification: Employing distillation or recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amides, esters, or thioesters.
Reduction Products: Alcohols or amines.
Oxidation Products: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Reagent in Chemical Reactions: Employed as a reagent in various organic transformations.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biochemical Research: Used in studies involving enzyme inhibition and protein modification.
Industry:
Agrochemicals: Employed in the production of herbicides, insecticides, and fungicides.
Materials Science: Used in the synthesis of specialty polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The trifluoromethyl and trichloromethoxy groups enhance the compound’s reactivity by increasing the electrophilicity of the carbonyl carbon.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by forming covalent bonds with active site residues.
Protein Modification: It can modify proteins by reacting with nucleophilic amino acid side chains, such as lysine or cysteine.
Comparison with Similar Compounds
- 2,4,5-Trifluoro-3-methoxybenzoyl chloride
- 2,4,5-Trifluorobenzoyl chloride
- 3-(Trifluoromethyl)benzoyl chloride
Uniqueness: 2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride is unique due to the presence of both trifluoromethyl and trichloromethoxy groups. These substituents significantly enhance the compound’s reactivity and make it a valuable intermediate in organic synthesis. The combination of these groups also imparts unique physicochemical properties, such as increased lipophilicity and stability under various reaction conditions.
Properties
IUPAC Name |
2,4,5-trifluoro-3-(trichloromethoxy)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl4F3O2/c9-7(16)2-1-3(13)5(15)6(4(2)14)17-8(10,11)12/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKARBOKSWMFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(Cl)(Cl)Cl)F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl4F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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